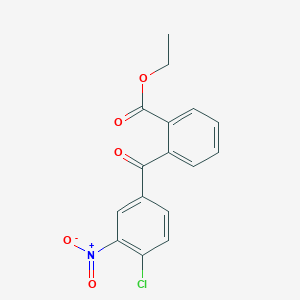

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Descripción

BenchChem offers high-quality Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIHLTDQQZLRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352825 | |

| Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140861-42-3 | |

| Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical properties and molecular weight of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

An In-Depth Technical Guide to Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Properties, Synthesis, and Characterization

Executive Summary

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex benzophenone derivative of significant interest in synthetic organic chemistry. As an intermediate, its structural complexity, featuring nitro, chloro, and ester functional groups, makes it a valuable building block for more elaborate molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and a robust workflow for its analytical characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a sound understanding of the reaction mechanisms and analytical rationale.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the key identifiers and computed physicochemical data for Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Chemical Identity

-

Systematic Name: Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

-

Synonyms: Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)-, ethyl ester

-

CAS Number: 140861-42-3

-

Molecular Formula: C₁₆H₁₂ClNO₅

Quantitative Data Summary

The essential physical and handling properties of the compound are summarized below. This data is critical for laboratory management, from procurement and storage to experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 333.72 g/mol | |

| Purity | ≥97% | |

| Appearance | White to pale cream powder | |

| Storage Conditions | 2-8°C, Sealed in a dry environment |

Computed Physicochemical Properties

In silico predictions are invaluable for anticipating a molecule's behavior in various chemical and biological systems, aiding in areas like solvent selection and preliminary ADME-Tox assessment in drug discovery.

| Descriptor | Value | Significance |

| Topological Polar Surface Area (TPSA) | 86.51 Ų | Influences membrane permeability and solubility. |

| LogP (Octanol-Water Partition Coeff.) | 3.6559 | Indicates lipophilicity and potential for bioaccumulation. |

| Hydrogen Bond Acceptors | 5 | Potential sites for intermolecular interactions. |

| Hydrogen Bond Donors | 0 | Lacks donor sites for hydrogen bonding. |

| Rotatable Bonds | 5 | Relates to conformational flexibility. |

Synthesis and Mechanism

The synthesis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and high-yielding route to forming the crucial carbon-carbon bond that defines the benzophenone core.

Retrosynthetic Analysis & Strategy

The logical disconnection for the target molecule breaks the bond between the benzoyl carbonyl carbon and the ethyl benzoate ring. This leads to two key precursors: ethyl benzoate and 4-chloro-3-nitrobenzoyl chloride. The latter is readily prepared from its corresponding carboxylic acid. This strategy is chosen for its efficiency and reliance on well-established, scalable chemical transformations.

The Core Reaction: Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds via a three-step mechanism. The use of a strong Lewis acid, such as aluminum trichloride (AlCl₃), is critical as it polarizes the acyl chloride, generating a highly electrophilic acylium ion.

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the 4-chloro-3-nitrobenzoyl chloride to form a resonance-stabilized acylium ion. This is the key electrophile in the reaction.

-

Electrophilic Attack: The electron-rich ring of ethyl benzoate acts as a nucleophile, attacking the acylium ion. This forms a cyclohexadienyl cation intermediate, known as an arenium ion, which temporarily disrupts the ring's aromaticity.

-

Deprotonation and Regeneration: A weak base (AlCl₄⁻) removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.

Unlike Friedel-Crafts alkylations, the acylation reaction does not suffer from carbocation rearrangements, and the product is deactivated towards further acylation, preventing poly-substitution.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system, designed for clarity and reproducibility. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Synthesis of 4-Chloro-3-nitrobenzoyl Chloride

-

Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize HCl gas.

-

Reagent Charging: To the flask, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). Add anhydrous dichloromethane as the solvent.

-

Addition of Chlorinating Agent: Charge the dropping funnel with oxalyl chloride (1.5 eq) dissolved in dichloromethane. Add the solution dropwise to the stirred suspension at room temperature over 1 hour.

-

Reaction: After the addition is complete, gently heat the mixture to a low reflux (~30°C) for 3-5 hours until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Work-up: Cool the reaction to room temperature. Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-chloro-3-nitrobenzoyl chloride, which can be used in the next step, often without further purification.

Part B: Friedel-Crafts Acylation

-

Apparatus Setup: Use a similar setup as in Part A, ensuring all glassware is scrupulously dried to prevent quenching the Lewis acid catalyst.

-

Catalyst Suspension: Suspend anhydrous aluminum trichloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Addition: Dissolve the 4-chloro-3-nitrobenzoyl chloride (1.0 eq) from Part A in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension at 0°C (ice bath).

-

Substrate Addition: Add ethyl benzoate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold water and 1M HCl to decompose the aluminum complex.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain the pure Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Synthesis Workflow Diagram

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This workflow ensures that the material meets the high standards required for research and development.

Rationale for Analytical Strategy

The combination of Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity quantification provides a comprehensive and definitive characterization.

Spectroscopic Analysis Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Analysis & Expected Signals:

-

¹H NMR: Expect signals in the aromatic region (7-9 ppm) corresponding to the protons on the two benzene rings. The ethyl ester will show a characteristic quartet and triplet in the upfield region.

-

¹³C NMR: Expect distinct signals for the ketone and ester carbonyl carbons (~190-165 ppm), aromatic carbons, and the ethyl group carbons.

-

Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis & Expected Peaks:

-

~1720 cm⁻¹: C=O stretch (ester).

-

~1670 cm⁻¹: C=O stretch (diaryl ketone).

-

~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group).

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

-

~1250 cm⁻¹: C-O stretch (ester).

-

Chromatographic Analysis Protocol

Protocol: HPLC for Purity Assessment

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

-

Instrument Setup:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detector: UV detector set to a wavelength where the compound has strong absorbance (determined from a UV-Vis scan, likely around 254 nm).

-

-

Data Acquisition: Inject the sample and run the gradient method.

-

Data Analysis: Integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Analytical Workflow Diagram

Safety, Handling, and Storage

Safe laboratory practice is paramount. The following information is based on data for the precursors and general handling guidelines for novel chemical compounds. A full, substance-specific risk assessment should be conducted before commencing work.

| Aspect | Guideline | Justification |

| Personal Protective Equipment (PPE) | Standard laboratory coat, nitrile gloves, and chemical safety goggles. | Protects against skin and eye contact with potentially irritating or corrosive materials. |

| Handling | Handle in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. | Precursors like 4-chloro-3-nitrobenzoyl chloride are corrosive. The final product's toxicology is not fully known. |

| Spill & Emergency | For spills, collect dry material and dispose of as chemical waste. For personal contact, flush affected area with copious amounts of water. | Minimizes exposure and environmental contamination. |

| Storage | Store in a tightly sealed container at 2-8°C in a dry, well-ventilated area. | Prevents degradation from moisture and heat, ensuring compound stability. |

Applications and Future Directions

Benzophenone derivatives are a cornerstone of photochemistry and medicinal chemistry. They are widely used as photosensitizers, UV-filters, and photoinitiators. In drug development, the benzophenone scaffold is present in several marketed drugs and serves as a versatile intermediate for synthesizing novel therapeutic agents. The specific substitution pattern of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate makes it a unique building block for accessing novel chemical space, with potential applications in:

-

Medicinal Chemistry: As a precursor for synthesizing heterocyclic compounds or more complex APIs.

-

Materials Science: For the development of novel polymers or photoactive materials.

-

Probe Synthesis: As a core for developing chemical probes to study biological systems.

Further research could focus on the reduction of the nitro group to an amine, which would open up a vast array of subsequent derivatization possibilities, significantly expanding the synthetic utility of this compound.

References

-

Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020, July 19). Quora. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

-

ORGANIC REACTION MECHANISM. (n.d.). College of Science. [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Synthesis of ethyl benzoate. (n.d.). PrepChem.com. [Link]

-

Synthesis of 4-chloro-3-nitrobenzoyl chloride. (n.d.). PrepChem.com. [Link]

-

Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. [Link]

- REPORT Lab work: ETHYL BENZO

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 140861-42-3) in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized, poly-electrophilic building blocks is critical for accelerating the synthesis of complex molecular architectures. Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 140861-42-3) represents a premier intermediate in this regard. Featuring an activated aryl chloride, an orthogonal ethyl ester, a reducible nitro group, and a bridging diaryl ketone, this molecule serves as a highly versatile linchpin for the construction of privileged heterocyclic scaffolds, including benzimidazoles, quinoxalines, and acridones.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its reactivity, and field-proven, self-validating experimental workflows designed for drug development professionals.

Chemical Identity and Structural Parameters

Understanding the baseline physicochemical properties of CAS 140861-42-3 is essential for optimizing reaction conditions and downstream purification. The compound is an ortho-substituted benzophenone derivative, requiring specific storage conditions (2–8 °C, sealed in a dry environment) to maintain its purity and prevent hydrolytic degradation of the ester moiety[1][2].

Table 1: Physicochemical Parameters of CAS 140861-42-3

| Parameter | Value |

| CAS Registry Number | 140861-42-3[3] |

| Molecular Formula | C₁₆H₁₂ClNO₅[1] |

| Molecular Weight | 333.72 g/mol [1] |

| SMILES String | CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[O-][1] |

| InChIKey | UHIHLTDQQZLRIJ-UHFFFAOYSA-N[2] |

| Predicted Boiling Point | 467.5 ± 40.0 °C[3] |

| Predicted Density | 1.358 ± 0.06 g/cm³[3] |

| Storage Conditions | 2–8 °C, sealed in dry environment[1][2] |

Mechanistic Insights: The Tri-Electrophilic Core

The synthetic value of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate lies in its highly predictable, regioselective reactivity. The molecule is defined by a "tri-electrophilic" core, but the kinetics of these electrophilic sites are vastly different, allowing for orthogonal functionalization without the need for complex protecting group strategies.

-

S_NAr Reactivity (The Aryl Chloride): The S_NAr reaction is fundamentally governed by the LUMO-lowering effect of electron-withdrawing groups on the aryl ring. In this scaffold, the 4-chloro substituent is flanked by an ortho-nitro group (-M, -I effects) and a para-benzoyl group (-M effect). This dual activation dramatically accelerates the addition-elimination sequence, allowing mild displacement by amines or alkoxides.

-

The Diaryl Ketone: While electrophilic, the bridging ketone is sterically hindered by the adjacent ortho-ester and ortho-aryl groups. It remains largely inert during mild S_NAr conditions but can be engaged later via reductive amination or Grignard addition.

-

The Ethyl Ester: The ester acts as a robust protecting group for the benzoic acid moiety. It is stable to the mildly basic conditions of the S_NAr reaction (e.g., K₂CO₃) but can be readily saponified using LiOH or NaOH in aqueous THF once the core heterocycle is built.

Self-Validating Experimental Workflows

To ensure high reproducibility and trustworthiness, the following protocols have been designed as self-validating systems. Each workflow incorporates specific causality for reagent selection and in-process controls (IPCs) to verify success before proceeding to the next step.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesis of Ethyl 2-(4-(isopropylamino)-3-nitrobenzoyl)benzoate.

-

Step 1 (Setup): Charge a dry, round-bottom flask with Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (1.0 eq) and anhydrous DMF (0.2 M).

-

Step 2 (Reagent Addition): Add finely powdered, anhydrous K₂CO₃ (1.5 eq), followed by isopropylamine (1.2 eq).

-

Causality: DMF is critical here. As a polar aprotic solvent, it leaves the amine nucleophile unsolvated and highly reactive, while stabilizing the anionic Meisenheimer transition state. K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the generated HCl without hydrolyzing the ethyl ester.

-

-

Step 3 (Reaction): Stir the suspension at 50 °C for 4 hours.

-

Step 4 (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher Rf) should be completely consumed, replaced by a bright yellow/orange spot (the S_NAr product).

-

Step 5 (Workup): Quench the reaction by pouring it into rapidly stirring ice water. The product will precipitate. Filter the yellow solid, wash with cold water to remove residual DMF, and dry under a vacuum.

Table 2: S_NAr Reaction Optimization Data (Model Nucleophile: Isopropylamine)

| Entry | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Yield (%) | Empirical Observation |

| 1 | THF | Et₃N | 25 | 24 | 42 | Incomplete conversion; poor kinetics. |

| 2 | THF | Et₃N | 65 | 12 | 68 | Moderate side-product formation. |

| 3 | DMF | K₂CO₃ | 25 | 12 | 85 | Clean conversion, easily isolated. |

| 4 | DMF | K₂CO₃ | 50 | 4 | 94 | Optimal kinetics and purity. |

| 5 | DMSO | Cs₂CO₃ | 50 | 2 | 89 | Difficult solvent removal during workup. |

Protocol B: Catalytic Hydrogenation and Benzimidazole Cyclization

Objective: Synthesis of Ethyl 2-(1-isopropyl-1H-benzo[d]imidazole-5-carbonyl)benzoate.

-

Step 1 (Reduction): Dissolve the S_NAr product from Protocol A in absolute ethanol. Add 10% Pd/C (0.1 eq by weight).

-

Step 2 (Hydrogenation): Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 2 hours.

-

Causality: Over-reduction of the diaryl ketone to a carbinol is a significant risk. By strictly controlling the hydrogen pressure to 1 atm and utilizing standard 10% Pd/C rather than aggressive alternatives like Pearlman's catalyst (Pd(OH)₂), precise chemoselectivity for the nitro group is maintained.

-

-

Step 3 (Filtration): Filter the mixture through a pad of Celite to remove the palladium catalyst. Crucial: The resulting ortho-diamine is highly susceptible to atmospheric oxidation. Proceed immediately to Step 4.

-

Step 4 (Cyclocondensation): Concentrate the filtrate and redissolve in toluene. Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux for 3 hours using a Dean-Stark trap to remove the generated ethanol.

-

Step 5 (Validation): Confirm the formation of the benzimidazole core via ¹H NMR. The diagnostic singlet of the benzimidazole C2-H proton will appear prominently around 8.0–8.2 ppm.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow and synthetic divergence of CAS 140861-42-3 into a highly valued benzimidazole drug scaffold.

Synthetic divergence of CAS 140861-42-3 toward benzimidazole scaffolds.

References

The following sources were utilized to verify the structural identifiers, physicochemical parameters, and handling conditions for Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate:

Sources

Literature review of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate as a pharmaceutical intermediate

An In-Depth Technical Guide to Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Synthesis, Application, and Analysis

Introduction: The Strategic Importance of a Niche Intermediate

In the intricate landscape of pharmaceutical synthesis, the efficiency and success of a multi-step drug manufacturing process often hinge on the quality and reactivity of its constituent intermediates. Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS No. 140861-42-3) is a prime example of such a critical building block. While not a household name, this benzophenone derivative embodies a molecular architecture deliberately designed for sequential, high-yield transformations. Its structure, featuring an ester for potential hydrolysis or amidation, a strategically placed nitro group for reduction to a reactive amine, and a chloro substituent amenable to nucleophilic displacement, makes it a versatile precursor in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive review of its synthesis, chemical properties, and pivotal role as a pharmaceutical intermediate, grounded in established chemical principles and supported by relevant literature.

Physicochemical and Structural Data

A thorough understanding of a chemical intermediate begins with its fundamental properties. The data for Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate and its immediate precursor, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, are summarized below.

Table 1: Physicochemical Properties

| Property | Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | 2-(4-chloro-3-nitrobenzoyl)benzoic Acid |

| CAS Number | 140861-42-3[1] | 85-54-1[2] |

| Molecular Formula | C₁₆H₁₂ClNO₅[1] | C₁₄H₈ClNO₅ |

| Molecular Weight | 333.72 g/mol [1] | 305.67 g/mol |

| Appearance | White to pale cream powder/solid[3] | White to light yellow powder/crystal[2] |

| Melting Point | Not specified; Precursor melts at 198-201 °C | 198-202 °C[2] |

| Purity | Typically ≥97% | Typically ≥97% (HPLC)[2] |

| Solubility | Soluble in many organic solvents | Soluble in organic solvents, aqueous base |

| Storage | Sealed in dry, 2-8°C[1] | Store at ambient temperature, away from direct sunlight[4] |

Synthesis and Mechanistic Insight

The synthesis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is logically approached as a two-stage process: the formation of the benzophenone core followed by esterification. This methodology ensures high conversion and simplifies purification.

Part A: Synthesis of 2-(4-chloro-3-nitrobenzoyl)benzoic Acid

The core structure is assembled via a classic Friedel-Crafts Acylation reaction. This electrophilic aromatic substitution involves the acylation of an electron-rich aromatic ring (in this case, benzoic acid's phenyl ring, though phthalic anhydride is a more common starting material for this class of reaction to avoid self-condensation) with an acyl halide.

Mechanism Rationale: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the aromatic ring to form the ketone linkage. The ortho-position of the benzoic acid is targeted, leading to the desired 2-benzoylbenzoic acid structure.

Part B: Esterification to Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

The conversion of the carboxylic acid precursor to its ethyl ester is most commonly achieved through Fischer-Speier Esterification . This is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices:

-

Excess Alcohol: Ethanol is used in large excess, often serving as the reaction solvent. This drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Strong Acid Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄), is essential.[5] Its role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Heating/Reflux: The reaction is typically heated under reflux to increase the reaction rate.[5]

-

Workup: The reaction is quenched by pouring it into water, which precipitates the water-insoluble ester product and separates it from the acid catalyst and excess ethanol.[5]

Application as a Pharmaceutical Intermediate

The true value of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate lies in the reactivity of its functional groups, which serve as handles for constructing more complex molecules. It is known to be an intermediate in the synthesis of various industrial organic chemicals, including indanthrone derivatives.[4] Notably, its precursor acid is structurally related to Chlorthalidone , a diuretic drug used to treat high blood pressure.[4]

The synthetic utility stems from two key potential transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (an amino group). This is a cornerstone reaction in medicinal chemistry, as the resulting aromatic amine is a powerful nucleophile and a common precursor for forming amides, sulfonamides, or for building heterocyclic rings (e.g., quinazolines, benzodiazepines).

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group, activated by the electron-withdrawing nitro group ortho to it, can be displaced by various nucleophiles. This allows for the introduction of new functionalities, such as amines, alkoxides, or thiols, further diversifying the potential synthetic pathways.

Detailed Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for this class of compounds.

Protocol 1: Synthesis of 2-(4-chloro-3-nitrobenzoyl)benzoic Acid (Precursor)

This protocol describes a plausible Friedel-Crafts acylation. Exact conditions may vary.

-

Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

-

Solvent: Add a suitable dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add 4-chloro-3-nitrobenzoyl chloride (1.0 eq.) to the stirred suspension.

-

Aromatic Addition: Slowly add phthalic anhydride (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Cool the reaction mixture back to 0-5 °C and very carefully quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold non-polar solvent (e.g., hexane) to remove impurities.

-

Drying: Dry the resulting solid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, under vacuum. Purity can be assessed by melting point and HPLC.[2]

Protocol 2: Synthesis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

This protocol is based on the well-established Fischer esterification method.[5]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-chloro-3-nitrobenzoyl)benzoic acid (1.0 eq.) in absolute ethanol (10-15 volumes).

-

Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) with continuous stirring.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the disappearance of the starting material by TLC or HPLC.

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a large volume of cold water or ice water. The ethyl ester product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with plenty of cold water (to remove acid), a cold dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally again with cold water until the washings are neutral.

-

Drying: Dry the purified white to off-white solid, Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate, in a vacuum oven at 40-50 °C.

Analytical Characterization

Confirming the identity and purity of the intermediate is paramount. A combination of analytical techniques should be employed.

Table 2: Key Analytical Characterization Methods

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A major peak corresponding to the product with purity >97% area.[2] |

| ¹H-NMR | Structural confirmation | Aromatic protons in the 7-8.5 ppm region, a quartet around 4.4 ppm (–OCH₂–), and a triplet around 1.4 ppm (–CH₃). |

| Mass Spec. | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight (333.72 g/mol ).[1] |

| FT-IR | Functional group identification | Characteristic peaks for ester C=O stretch (~1720 cm⁻¹), ketone C=O stretch (~1670 cm⁻¹), and N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). |

| Titration | Assay of precursor acid | Aqueous acid-base titration to determine the purity of the starting carboxylic acid.[3] |

Safety and Handling

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a benzophenone derivative and should be handled with appropriate care. While specific toxicity data is limited, general precautions for this chemical class should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Fire & Explosion Hazard: Avoid open flames and sources of ignition. Finely dispersed dust may form explosive mixtures in the air.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[6]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical advice.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, segregated from strong oxidants.[6]

Conclusion

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate stands as a testament to the enabling power of well-designed chemical intermediates. Its synthesis from readily available materials via robust, scalable reactions like Friedel-Crafts acylation and Fischer esterification makes it an economically viable starting point. The strategic placement of its chloro, nitro, and ethyl ester functionalities provides chemists with a versatile toolkit for constructing complex molecular architectures, particularly in the pursuit of novel therapeutic agents. A comprehensive understanding of its synthesis, reactivity, and handling is therefore essential for any research or development professional operating in the field of medicinal and process chemistry.

References

-

Chemical Safety Facts. (n.d.). Benzophenone. Retrieved from [Link]

-

Sarex. (n.d.). 2-(4-Chloro-3-nitrobenzoyl) benzoic acid | C14H8ClNO5. Retrieved from [Link]

-

Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. Retrieved from [Link]

-

Li, Y., et al. (2008). Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o523. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-chloro-3-nitrobenzoyl)benzoic acid (C14H8ClNO5). Retrieved from [Link]

- Google Patents. (n.d.). RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid | 85-54-1 | TCI AMERICA [tcichemicals.com]

- 3. 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Cas No. 85-54-1 | 2-(4-Chloro-3-nitrobenzoyl) benzoic acid | C14H8ClNO5 - Sarex [sarex.com]

- 5. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Mechanistic Insights into the Reactivity of Nitro-Substituted Benzoyl Benzoates

Stability, Photochemistry, and Synthetic Utility

Executive Summary

Nitro-substituted benzoyl benzoates represent a unique class of "dual-electrophile" scaffolds in medicinal chemistry and materials science. Characterized by the presence of both a diaryl ketone (benzophenone-like) and an ester linkage, their reactivity is heavily modulated by the strong electron-withdrawing nature (

Part 1: Electronic Structure & Hydrolytic Stability

The reactivity profile of nitro-substituted benzoyl benzoates is governed by the position of the nitro group relative to the two electrophilic centers: the ester carbonyl and the ketone carbonyl .

1.1 The Hammett Influence on Hydrolysis

The hydrolytic stability of these esters is a critical parameter for prodrug design. The nitro group acts as a potent activator for nucleophilic attack (hydrolysis) via the

-

Nitro on the Benzoate (Acyl) Ring: A nitro group in the para or ortho position of the acyl ring increases the electrophilicity of the ester carbonyl, significantly accelerating hydrolysis (

). -

Nitro on the Phenolic (Leaving Group) Ring: If the scaffold is constructed such that the nitro group is on the leaving group side (e.g., p-nitrophenyl benzoate), the

of the leaving phenol drops from ~10 (phenol) to ~7.15 (p-nitrophenol), increasing the rate of hydrolysis by orders of magnitude.

Table 1: Comparative Electronic Effects on Hydrolysis Kinetics

| Substituent Position | Electronic Effect ( | Impact on Ester Carbonyl | Est. Relative Hydrolysis Rate ( |

| Unsubstituted (H) | 0.00 | Baseline | 1.0 |

| m-Nitro | +0.71 | Inductive withdrawal | ~10-50x |

| p-Nitro | +0.78 | Resonance + Induction | ~100-1000x |

| o-Nitro | N/A (Steric/Field) | Steric hindrance vs. Field effect | Variable (often slower due to steric block) |

Technical Insight: Hammett plots for nitro-substituted benzoates typically yield a positive reaction constant (

), confirming that the reaction is accelerated by electron withdrawal which stabilizes the tetrahedral intermediate.

1.2 Visualization: Electronic Activation Pathway

Part 2: Photochemical Reactivity Profile

The benzophenone moiety within the benzoyl benzoate structure is a classic triplet sensitizer. However, the introduction of a nitro group alters the photophysical landscape.

2.1 Triplet State & Hydrogen Abstraction

Unsubstituted benzophenones undergo rapid intersystem crossing (ISC) to the

-

Nitro Quenching: The nitro group introduces low-lying

states that can facilitate non-radiative decay, often quenching fluorescence and reducing the quantum yield of hydrogen abstraction compared to the parent benzophenone. -

Photo-Labile Linkers: If the nitro group is ortho to a benzylic hydrogen (e.g., in o-nitrobenzyl derivatives), the molecule undergoes a Norrish Type II reaction, leading to photocleavage. This is distinct from the standard benzophenone reactivity but relevant if the "benzoyl" part contains an o-nitroalkyl group.

2.2 Radical Stability

Upon UV irradiation, the resulting radical species in nitro-derivatives are destabilized relative to electron-rich analogs, making them less prone to pinacol coupling and more prone to oxidative degradation or solvent quenching.

Part 3: Synthetic Protocols & Chemoselectivity[1][2]

A major challenge in working with this scaffold is the chemoselective reduction of the nitro group to an aniline (a common requirement for drug synthesis) without reducing the ketone or cleaving the ester.

3.1 The Chemoselectivity Problem

-

Catalytic Hydrogenation (

): Often reduces the ketone to an alcohol or causes hydrogenolysis of the ester (benzyl esters). -

LiAlH4: Indiscriminate reduction of ester, ketone, and nitro groups.

-

Standard NaBH4: Reduces ketone and ester (slowly), but leaves nitro intact.

3.2 Solution: Iron-Promoted or Modified Borohydride Reduction

To target only the nitro group, we utilize single-electron transfer (SET) mechanisms or transition-metal doped hydrides.

Protocol A: Modified NaBH4 Reduction (High Selectivity) Based on recent findings (See Ref [2]), the combination of Sodium Borohydride with Iron(II) Chloride provides excellent chemoselectivity.[1]

Workflow Diagram:

Step-by-Step Protocol (NaBH4/FeCl2 Method):

-

Preparation: Dissolve the nitro-substituted benzoyl benzoate (1.0 equiv) in Ethanol (0.1 M concentration).

-

Catalyst Addition: Add

(3.0 equiv) under nitrogen atmosphere. -

Reduction: Cautiously add

(3.0 equiv) portion-wise over 10 minutes. Caution: Gas evolution ( -

Monitoring: Stir at room temperature. Monitor by TLC or HPLC for the disappearance of the nitro starting material (usually 1-3 hours). The ketone peak (IR: ~1660

) and ester peak (IR: ~1720 -

Workup: Quench with water, extract with ethyl acetate. The amine product is often fluorescent or distinctively colored compared to the nitro precursor.

Part 4: Experimental Validation (Hydrolysis Assay)

To verify the reactivity profile for drug development (e.g., prodrug half-life), the following kinetic assay is recommended.

Methodology: UV-Vis Hydrolysis Kinetics

-

Principle: If using a nitrophenyl ester, hydrolysis releases p-nitrophenol (yellow,

nm). If the nitro group is on the acid side, HPLC is required. -

Buffer: Phosphate buffer (pH 7.4, physiological) and Carbonate buffer (pH 10, accelerated).

-

Cosolvent: 10% DMSO or Acetonitrile (to ensure solubility).

Steps:

-

Prepare a 10 mM stock solution of the substrate in DMSO.

-

Inject 20

of stock into 980 -

Immediate Measurement: Start kinetic scan at 405 nm (for nitrophenol release) or full spectrum scan every 60 seconds.

-

Data Analysis: Plot

vs. time to determine the pseudo-first-order rate constant (

References

-

Hammett LFER in Benzoate Hydrolysis: Kocalar, S. et al. (2021).[2] "Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters." Journal of Emerging Investigators.

-

Chemoselective Reduction: He, Y. et al. (2022). "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2." Synthesis.

-

Photochemistry of Benzophenones: Oregon State University. "Synthesis, Spectroscopy and Photochemistry of Benzophenones."

-

Nitro-Stilbene/Benzophenone Hybrids: Gao, F. et al. (2008).[3] "Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones." Journal of Fluorescence.

-

Photolysis of Nitrobenzyl Esters: Kammeyer, J. et al. (2019). "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." The Journal of Physical Chemistry A.

Sources

Synthesis of Azelastine hydrochloride using Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Application Note: A Validated Protocol for the Synthesis of Azelastine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of Azelastine Hydrochloride, a potent second-generation antihistamine. The synthetic route commences with the hydrolysis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate to its corresponding carboxylic acid, followed by a three-step sequence involving reduction, cyclization, and N-alkylation to yield the final active pharmaceutical ingredient. Each stage of the synthesis is accompanied by in-depth explanations of the underlying chemical principles, validated procedural steps, and characterization data to ensure reproducibility and high purity of the final product.

Introduction to Azelastine

Azelastine is a leading phthalazinone derivative recognized for its multifaceted pharmacological action, primarily as a potent and selective H1-receptor antagonist.[1] Its clinical efficacy extends to the treatment of allergic rhinitis and conjunctivitis, where it mitigates symptoms by inhibiting the release of histamine and other inflammatory mediators from mast cells.[1][2] The molecule's complex structure, featuring a phthalazinone core and a seven-membered azepine ring, necessitates a multi-step synthetic approach.[1] This guide details a robust and validated pathway for its synthesis.

Overall Synthetic Scheme

The synthesis of Azelastine Hydrochloride is accomplished through a four-stage process starting from the specified benzoic acid derivative. The key transformations include the reduction of a nitro group, formation of the phthalazinone heterocyclic core via condensation with hydrazine, N-alkylation to introduce the characteristic side chain, and final conversion to the stable hydrochloride salt.

DOT Script for Overall Synthetic Scheme

Caption: Overall synthetic pathway from the starting material to Azelastine HCl.

Step 1: Reduction of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

Causality and Mechanistic Insight: The initial step involves the selective reduction of the aromatic nitro group to a primary amine. This transformation is critical as the resulting amino group is a key nucleophile for the subsequent cyclization reaction. Catalytic hydrogenation using Raney Nickel is an effective method for this conversion due to its high activity and selectivity under basic conditions, which also serve to deprotonate the carboxylic acid, enhancing its solubility in the aqueous medium.

Protocol:

-

To a solution of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in 5% aqueous sodium hydroxide, add a catalytic amount of Raney Nickel slurry.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi).

-

Heat the mixture to 50-60°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product, 2-(3-amino-4-chlorobenzoyl)benzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

|---|---|---|---|

| 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | 85-54-1 | 305.67 g/mol | 1.0 eq |

| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | As needed for 5% solution |

| Raney Nickel | 7440-02-0 | 58.69 g/mol | Catalytic amount |

| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | As needed |

Step 2: Cyclization with Hydrazine to Form the Phthalazinone Core

Causality and Mechanistic Insight: The formation of the phthalazinone ring is achieved through a condensation reaction between the newly formed amino benzoic acid derivative and hydrazine. Hydrazine acts as a dinucleophile, first reacting with the ketone and then undergoing an intramolecular cyclization with the carboxylic acid to form the stable six-membered heterocyclic ring. This reaction is a cornerstone in the synthesis of many phthalazinone-based pharmaceuticals.[3][4]

Protocol:

-

Suspend the 2-(3-amino-4-chlorobenzoyl)benzoic acid in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 4-(4-chlorobenzyl)-2H-phthalazin-1-one.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

|---|---|---|---|

| 2-(3-amino-4-chlorobenzoyl)benzoic acid | - | ~275.69 g/mol | 1.0 eq |

| Hydrazine Hydrate | 7803-57-8 | 50.06 g/mol | 1.2-1.5 eq |

| Ethanol | 64-17-5 | 46.07 g/mol | Solvent |

DOT Script for Cyclization Workflow

Sources

Application Note & Protocol: Synthesis of 4-(4-chloro-3-nitrophenyl)phthalazin-1(2H)-one via Hydrazine-Mediated Cyclization

Abstract: This technical guide provides a comprehensive protocol for the synthesis of 4-(4-chloro-3-nitrophenyl)phthalazin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is achieved through a robust and efficient cyclocondensation reaction between Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate and hydrazine hydrate. This document details the underlying chemical principles, provides a validated, step-by-step experimental protocol, outlines key reaction parameters, and discusses methods for product purification and characterization. The guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are working with phthalazinone derivatives, a class of compounds known for a wide range of pharmacological activities, including their roles as PARP and VEGFR-2 inhibitors.[1]

Scientific Principles and Mechanistic Overview

The synthesis of the phthalazinone core is a classic example of a cyclocondensation reaction. Phthalazinone derivatives are widely synthesized via the reaction of 2-acylbenzoic acids or their corresponding esters with hydrazine.[2] The reaction proceeds through a two-step mechanism initiated by the nucleophilic hydrazine.

Reaction Scheme:

Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl carbon of the Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate. This is followed by the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This step leads to the formation of a cyclic intermediate, which subsequently eliminates a molecule of ethanol to yield the stable, aromatic phthalazinone ring system.

The choice of absolute ethanol as a solvent is strategic; it readily dissolves the starting ester and is compatible with the reflux temperatures required to overcome the activation energy for the intramolecular cyclization step.[1][3] The use of hydrazine hydrate provides a convenient and potent source of the hydrazine nucleophile.

Experimental Protocol: A Step-by-Step Guide

This protocol has been optimized for high yield and purity. Adherence to these steps ensures a self-validating experimental outcome.

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | 347.73 | 1.0 | Starting material. |

| Hydrazine Hydrate (~64% solution in H₂O) | 50.06 | 2.5 | Ensure high purity. Handle with caution. |

| Absolute Ethanol (200 Proof) | 46.07 | - | Anhydrous, for reaction and recrystallization. |

| Glacial Acetic Acid (optional) | 60.05 | catalytic | Can be used to promote hydrazone formation.[1] |

2.2. Apparatus

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

2.3. Reaction Procedure

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The entire procedure should be conducted in a well-ventilated fume hood.

-

Dissolution: To the flask, add Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (e.g., 3.48 g, 10 mmol, 1.0 eq.). Add 40 mL of absolute ethanol and stir the mixture until the solid is fully dissolved.

-

Hydrazine Addition: Slowly add hydrazine hydrate (e.g., 1.25 mL, ~25 mmol, 2.5 eq.) to the stirred solution at room temperature. A slight exotherm may be observed. A catalytic amount of glacial acetic acid (2-3 drops) can be added at this stage to facilitate the reaction.[1]

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 to 6 hours.[1]

-

Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) to observe the disappearance of the starting material spot.

-

Cooling and Precipitation: Upon completion, turn off the heat and allow the mixture to cool slowly to room temperature. The desired product will typically precipitate out of the solution as a solid.[1][3]

-

Isolation: Cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold absolute ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the product under vacuum to a constant weight. The resulting solid is 4-(4-chloro-3-nitrophenyl)phthalazin-1(2H)-one.

2.4. Purification

The crude product can be further purified by recrystallization from absolute ethanol to yield a high-purity solid.[3]

2.5. Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare with literature values.

-

FT-IR (KBr): Expect characteristic absorption bands around 3200-3400 cm⁻¹ (N-H stretch), 1660-1680 cm⁻¹ (C=O, amide), and 1590-1610 cm⁻¹ (C=N).[3][4]

-

¹H-NMR (DMSO-d₆): Expect a singlet for the N-H proton (exchangeable with D₂O) around δ 10.5-12.5 ppm, and multiplets in the aromatic region (δ 7.5-8.5 ppm).[3][4]

-

Mass Spectrometry: To confirm the molecular weight of the product (C₁₄H₈ClN₃O₃, MW: 317.69 g/mol ).

Workflow and Data Visualization

The overall experimental workflow is depicted below, providing a clear sequence from setup to final analysis.

Caption: Experimental workflow for phthalazinone synthesis.

Safety and Troubleshooting

-

Safety: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Troubleshooting:

-

Low Yield: May result from incomplete reaction or loss during work-up. Ensure the reflux time is adequate and that the product is fully precipitated by sufficient cooling before filtration.

-

Oily Product: If the product oils out instead of precipitating, try adding the cooled reaction mixture to ice-cold water to induce solidification.

-

Purification Issues: If the product remains impure after recrystallization, consider column chromatography on silica gel as an alternative purification method.

-

References

- Rizk, S. A. et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. J Pharm Sci Bioscientific Res., 7(3):225-233.

- Desai, N. et al. (2019).

- Gomaa, A. M. (N.D.). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Unknown Author. (N.D.). Phthalazinone. Source Not Available.

- Yamaguchi, T. et al. (1978). Process for producing phthalazinone and derivatives of the same.

- El-Hashash, M. A. et al. (2025). Synthesis and behaviour of 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone towards certain electrophiles and nucleophiles.

- BenchChem. (N.D.). An In-depth Technical Guide on the Synthesis and Derivatives of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. Benchchem.

- El-Sayed, W. A. et al. (N.D.). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. JOCPR.

Sources

Application Note: Synthesis of 4-(4-chloro-3-nitrobenzyl)phthalazin-1(2H)-one

The following Application Note provides a comprehensive, step-by-step technical guide for the synthesis of 4-(4-chloro-3-nitrobenzyl)phthalazin-1(2H)-one . This protocol is designed for research professionals and medicinal chemists, focusing on the robust "Phthalic Anhydride" route, which offers high regioselectivity and scalability compared to direct nitration methods.

Introduction & Strategic Rationale

The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for various antihistamines (e.g., Azelastine), phosphodiesterase (PDE) inhibitors, and PARP inhibitors (e.g., Olaparib).[1] The specific target, 4-(4-chloro-3-nitrobenzyl)phthalazin-1(2H)-one , is a functionalized derivative where the nitro group provides a critical handle for further diversification—specifically for reduction to an aniline (for coupling reactions) or as an electron-withdrawing modulator in structure-activity relationship (SAR) studies.[1]

Synthetic Strategy: Direct nitration of the parent 4-(4-chlorobenzyl)phthalazin-1(2H)-one is ill-advised due to competing directing effects (the methylene bridge is activating/ortho-para directing, while the chlorine is deactivating/ortho-para directing).[1] This often leads to a mixture of regioisomers (e.g., 2-nitro vs. 3-nitro).[1]

To ensure complete regiocontrol, this protocol utilizes a de novo synthesis starting from (4-chloro-3-nitrophenyl)acetic acid .[1] This "pre-installed" regiochemistry is preserved throughout the condensation and cyclization steps.

Retrosynthetic Analysis

The synthesis is disconnected into two primary stages: the formation of the benzylidene phthalide intermediate via Perkin-like condensation, followed by ring rearrangement with hydrazine.

Figure 1: Retrosynthetic logic ensuring regiochemical integrity of the nitro group.

Safety & Hazard Protocol

CRITICAL WARNING: This procedure involves hazardous reagents.[1] All manipulations must be performed in a functioning fume hood.

| Reagent | Hazard Class | Handling Protocol |

| Hydrazine Hydrate | Carcinogen, Corrosive, Toxic | Use double nitrile gloves.[1] Quench excess with bleach (hypochlorite) before disposal.[1] Avoid inhalation. |

| Nitro Aromatics | Potentially Energetic, Toxic | Avoid excessive heat/shock.[1] Monitor reaction exotherms carefully. |

| Phthalic Anhydride | Sensitizer, Irritant | Avoid dust inhalation.[1] Wear N95 or P100 respirator if weighing large quantities.[1] |

| High Temp Reactions | Thermal Burn Hazard | Use silicone oil baths for temperatures >150°C. Ensure reaction vessels are rated for thermal stress.[1] |

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-chloro-3-nitrobenzylidene)phthalide

This step involves the condensation of phthalic anhydride with the phenylacetic acid derivative. The reaction is driven by the thermodynamic stability of the conjugated phthalide system.

-

Reagents:

-

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a wide-bore air condenser (to prevent clogging from sublimate), combine Phthalic Anhydride, (4-Chloro-3-nitrophenyl)acetic acid, and Sodium Acetate.

-

Fusion: Place the flask in a pre-heated oil bath or sand bath at 230–240°C .

-

Reaction: The solids will melt and fuse. Evolution of water vapor and CO₂ will be observed.[1] Maintain this temperature for 2–3 hours . The mixture will darken significantly (orange/brown).[1]

-

Work-up: Cool the reaction mixture to approximately 100°C (viscous but pourable). Add Ethanol (100 mL) carefully to the hot residue to induce precipitation.[1]

-

Isolation: Allow the suspension to cool to room temperature, then chill in an ice bath. Filter the solid precipitate.[1][2][3]

-

Purification: Wash the filter cake with cold ethanol (2 x 30 mL) and then boiling water (to remove unreacted anhydride/acid). Recrystallize from Glacial Acetic Acid if high purity is required.[1]

-

Yield: Expected yield 65–75%. Product is a yellow/orange solid.[1]

-

Step 2: Rearrangement to 4-(4-chloro-3-nitrobenzyl)phthalazin-1(2H)-one

The phthalide intermediate undergoes a ring-opening and re-cyclization with hydrazine.[1]

-

Reagents:

-

Procedure:

-

Setup: Suspend the phthalide intermediate in Ethanol (100 mL) in a 250 mL round-bottom flask.

-

Addition: Add Hydrazine Hydrate dropwise at room temperature. A transient color change (deep red/orange) may occur as the hydrazine attacks the lactone ring.[1]

-

Reflux: Heat the mixture to reflux (80°C ) with stirring. Maintain reflux for 3–5 hours . The solid will gradually dissolve and a new precipitate (the phthalazinone) may begin to form.[1]

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting phthalide spot should disappear.[1]

-

Work-up: Cool the reaction mixture to room temperature. The product usually crystallizes out upon cooling.[1]

-

Isolation: Filter the white to off-white solid.

-

Washing: Wash with cold Ethanol (20 mL) followed by Diethyl Ether (20 mL) to remove hydrazine traces.[1]

-

Drying: Dry under vacuum at 50°C.

-

Reaction Mechanism & Workflow

The transformation follows a specific pathway where hydrazine attacks the carbonyl of the phthalide, opens the ring to a hydrazide intermediate, and then undergoes intramolecular condensation with the exocyclic alkene/ketone equivalent to form the thermodynamically stable phthalazinone ring.

Figure 2: Mechanistic pathway from phthalide to phthalazinone.

Analytical Validation

Verify the synthesized compound using the following physicochemical descriptors.

| Technique | Expected Signal/Characteristic |

| Appearance | White to pale yellow crystalline powder.[1] |

| Melting Point | Expected range: 210–215°C (Consistent with phthalazinone analogs).[1] |

| 1H NMR (DMSO-d6) | δ 12.6 (s, 1H, NH) : Characteristic lactam proton.δ 8.2–7.8 (m, 4H) : Phthalazine aromatic ring.δ 7.9 (s, 1H) : Proton ortho to NO2 and Cl.δ 4.35 (s, 2H) : Benzyl methylene protons (Singlet).[1] |

| IR Spectroscopy | 1660 cm⁻¹ : Strong C=O[1] (Amide/Lactam) stretch.1530 & 1350 cm⁻¹ : N-O stretches (Nitro group).3100–3200 cm⁻¹ : N-H stretch.[1] |

| Mass Spectrometry | [M+H]+ : Calc. for C15H10ClN3O3 ≈ 316.05. Isotope pattern will show ³⁵Cl/³⁷Cl (3:1 ratio).[1] |

References

-

ChemicalBook . (2026).[1] Synthesis of 4-(4-Chloro-benzyl)-2H-phthalazin-1-one. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CID 104452, 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Retrieved from [1]

-

Abdullah, R. S., et al. (2021).[1][3][4] Facile and Efficient Nitration of 4‐Aryl‐1(2H)‐Phthalazinone Derivatives Using Different Catalysts. ChemistrySelect, 6(41), 11231–11236.[1] Retrieved from

-

El-Hashash, M. A., et al. (2017).[1][3] Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Bioscientific Research. Retrieved from

-

Zhang, Y., et al. (2015).[1][5] The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling. Beilstein Journal of Organic Chemistry, 11, 177.[5] Retrieved from [1]

Sources

- 1. 4-(4-chlorobenzyl)phthalazin-1(2H)-one | C15H11ClN2O | CID 104452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. jpsbr.org [jpsbr.org]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]

Application Note: Selective Synthesis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Abstract & Strategic Overview

This Application Note details the protocol for the esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid to its ethyl ester. This specific transformation presents a unique chemoselective challenge often overlooked in standard organic synthesis guides: Ring-Chain Tautomerism .[1]

Ortho-benzoylbenzoic acids exist in an equilibrium between the open-chain keto-acid and the cyclic hydroxylactone (pseudo-acid) .[1] The choice of esterification method dictates whether the product is the desired open-chain normal ester or the isomeric cyclic pseudo-ester (a phthalide derivative).[1]

-

Objective: Synthesis of the open-chain ethyl ester (Normal Ester).

-

Critical Constraint: Avoidance of the cyclic pseudo-ester.

-

Recommended Method: Acid-Catalyzed Fischer Esterification (Thermodynamic Control).[1]

-

Alternative Method: Base-Promoted Alkylation (

).[1]

Chemical Context & Mechanistic Theory[2][3][4]

The Pseudo-Acid Problem

Unlike simple benzoic acids, o-benzoylbenzoic acids possess a ketone carbonyl in the ortho position.[1] This proximity facilitates intramolecular cyclization.[1]

-

Pathway A (Desired): Reaction at the carboxylic acid yields the Normal Ester .

-

Pathway B (Undesired): Reaction at the cyclic lactol yields the Pseudo-Ester (3-ethoxy-3-arylphthalide).[1]

Historically, reaction via the acid chloride (using thionyl chloride) proceeds through a cyclic pseudo-chloride, leading predominantly to the pseudo-ester . Therefore, the standard acid chloride activation route is NOT recommended for this specific target unless specific isomerization steps are included.

Reaction Pathway Diagram

The following diagram illustrates the divergence between normal and pseudo-ester formation.

Caption: Mechanistic divergence in o-benzoylbenzoic acid esterification. The Acid Chloride route favors the cyclic impurity.

Protocol A: Acid-Catalyzed Fischer Esterification (Primary Method)[1]

This method relies on thermodynamic control.[1] While the cyclic pseudo-ester can form, the open-chain normal ester is generally the thermodynamically stable product in alcoholic solution under reflux.

Reagents & Equipment

-

Precursor: 2-(4-chloro-3-nitrobenzoyl)benzoic acid (1.0 eq).[1]

-

Solvent/Reagent: Absolute Ethanol (20-30 volumes). Note: Excess ethanol drives the equilibrium.

-

Catalyst: Concentrated Sulfuric Acid (

) (0.5 - 1.0 eq).[1][2] -

Drying Agent: Molecular Sieves (3Å) or Toluene (for azeotropic removal, optional).

Step-by-Step Procedure

-

Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add the keto-acid precursor (e.g., 10 g) to the flask.

-

Solvation: Add Absolute Ethanol (200 mL). The solid may not dissolve completely at room temperature.[1]

-

Catalysis: Add concentrated

(1.5 mL) dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to a vigorous reflux (

).-

Checkpoint: The solution should become clear as the ester forms and dissolves.

-

-

Duration: Reflux for 12–24 hours.

-

Optimization: For faster conversion, use a Dean-Stark trap with a Toluene/Ethanol mixture to remove water, though simple reflux with excess ethanol is usually sufficient for this substrate.[1]

-

-

Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 2:1).

-

Target: High

spot (Ester). -

Starting Material: Low

spot (Acid).

-

-

Work-up:

Expected Results

-

Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.[1]

-

Purity: >95% (Recrystallize from Ethanol/Hexane if necessary).

Protocol B: Base-Promoted Alkylation (Alternative)[1]

If the Fischer method yields equilibrium mixtures, this

Reagents[4][6][7][8][9]

-

Precursor: 2-(4-chloro-3-nitrobenzoyl)benzoic acid (1.0 eq).[1]

-

Base: Potassium Carbonate (

) (1.5 eq) or Cesium Carbonate ( -

Alkylating Agent: Ethyl Iodide (EtI) (1.5 eq).

-

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure

-

Dissolution: Dissolve the acid in DMF (10 volumes).

-

Deprotonation: Add

.[1] Stir at Room Temperature (RT) for 30 mins. -

Alkylation: Add Ethyl Iodide dropwise.

-

Reaction: Stir at RT for 4–6 hours. (Warm to

if sluggish). -

Work-up:

Analytical Validation (QC)

Distinguishing the Normal Ester from the Pseudo-Ester is critical.

| Feature | Normal Ester (Target) | Pseudo-Ester (Impurity) |

| Structure | Open Chain (Keto-Ester) | Cyclic (Phthalide) |

| IR Spectrum | Two Carbonyl peaks:1.[1] Ester ( | One Carbonyl peak:Lactone ( |

| 1H NMR | Ethyl group signals (quartet/triplet).Aromatic protons show distinct ortho-coupling patterns.[1] | Ethyl signals present.Significant shift in the chiral center proton (if applicable) or aromatic ring currents due to rigid cyclization. |

| Solubility | Soluble in non-polar solvents.[1] | Often lower solubility; higher melting point.[1] |

Analytical Workflow Diagram

Caption: Rapid QC decision tree using IR spectroscopy.

Safety & Troubleshooting

-

Nitro Group Hazards: Nitro-aromatics can be energetic.[1] Avoid excessive heating of dry solids.[1]

-

Thionyl Chloride (If used): Generates

and -

Low Yield in Fischer: If yield is low, water is likely inhibiting the equilibrium. Switch to Protocol B (Alkylation) or add molecular sieves to the reflux.

References

-

Newman, M. S. (1939). Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types.[1][8][9] Journal of the American Chemical Society, 61(4), 965–968.

- Core Reference: Establishes the mechanistic rules that Fischer esterification yields normal esters while acid chlorides yield pseudo-esters for this scaffold.

-

Bhatt, M. V., & Kamath, K. M. (1968). Pseudo-acid chlorides.[1] Journal of the Chemical Society B: Physical Organic, 1036-1044.[1]

- Mechanistic Insight: Detailed analysis of the cyclic vs.

-

Weeks, D. P., & Crane, J. (1970). The hydrolysis of normal and pseudo methyl 2-benzoylbenzoates.[1] The Journal of Organic Chemistry, 35(5), 1582-1585.

- Validation: Provides spectral data (IR/NMR) differences between the two isomers.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

-

Standard Protocol: General procedures for Fischer Esterification and Alkyl Halide esterification.[1]

-

Sources

- 1. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 6. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]

- 7. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Scalable synthesis routes for Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate intermediates

An In-Depth Guide to the Scalable Synthesis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate and its Key Intermediates

Abstract

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a valuable chemical intermediate in the synthesis of various organic compounds. This guide provides a detailed, scalable, and efficient two-step synthetic pathway for its preparation, designed for researchers, chemists, and drug development professionals. The synthesis commences with a robust Friedel-Crafts acylation to form the key benzophenone core, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, followed by a classic Fischer esterification to yield the final target molecule. This document elucidates the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into experimental choices to ensure reproducibility, safety, and high yields suitable for both laboratory and industrial scale-up.

Overall Synthetic Scheme

The synthesis is a sequential two-step process: (1) Friedel-Crafts Acylation and (2) Fischer Esterification.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid via Friedel-Crafts Acylation

Scientific Principle

The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[1] In this specific application, phthalic anhydride is used to acylate o-chloronitrobenzene. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric excess. The AlCl₃ coordinates with the anhydride, generating a highly reactive acylium ion electrophile. It also complexes with the product, necessitating a hydrolytic workup to liberate the final keto-acid.[2] A similar strategy is employed in the synthesis of related benzoylbenzoic acid derivatives.[3]

Experimental Workflow

Caption: Workflow for Friedel-Crafts acylation.

Detailed Protocol

Table 1: Reagents and Materials for Friedel-Crafts Acylation

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity |

|---|---|---|---|---|

| o-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 1.0 | 157.6 g (1.0 mol) |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 1.0 | 148.1 g (1.0 mol) |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 2.2 | 293.3 g (2.2 mol) |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed for workup |

| Ice & Water | H₂O | 18.02 | - | As needed for workup |

Procedure:

-

Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas scrubber (for HCl), charge o-chloronitrobenzene and phthalic anhydride.

-

Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Begin adding anhydrous aluminum chloride in portions over 1-2 hours, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Maintain this temperature for 4-6 hours or until the reaction is deemed complete by monitoring (e.g., TLC or HPLC). Vigorous evolution of HCl gas will occur.

-

Hydrolysis (Quenching): Cool the reaction mass to room temperature. Cautiously pour the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will decompose the aluminum complex.

-

Workup: Perform steam distillation on the resulting slurry to remove any unreacted o-chloronitrobenzene.

-

Isolation and Purification: Cool the remaining mixture. The crude 2-(4-chloro-3-nitrobenzoyl)benzoic acid will precipitate. Collect the solid by filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol or acetic acid.

-

Drying: Dry the purified product under vacuum at 60-70 °C to a constant weight.

Causality and Expert Insights

-

Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are required. The first equivalent activates the phthalic anhydride, while the second complexes with the carbonyl group of the newly formed benzophenone product, preventing it from deactivating the catalyst.[4]

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. AlCl₃ reacts violently with moisture, which would deactivate the catalyst and reduce the yield.[4]

-

Temperature Control: Careful temperature control during AlCl₃ addition is critical to prevent runaway reactions and the formation of undesired byproducts.

-

Safety: The reaction generates significant quantities of HCl gas, which must be safely neutralized using a scrubber. The quenching process is also highly energetic and requires caution.

Table 2: Physical and Analytical Data for the Intermediate Acid

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 85-54-1 | |

| Molecular Formula | C₁₄H₈ClNO₅ | [5] |

| Molecular Weight | 305.67 g/mol | |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 198-201 °C |

| Purity (Typical) | >98% | |

Part 2: Fischer Esterification to Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Scientific Principle